molecular formula C17H34O6 B11931179 Thp-C4-peg4

Thp-C4-peg4

Cat. No.: B11931179
M. Wt: 334.4 g/mol
InChI Key: UJQSMPUTLZUENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thp-C4-peg4 is synthesized through a series of chemical reactions involving polyethylene glycol and other reagents. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the coupling of polyethylene glycol with a tetrahydropyranyl (THP) group and a butyl chain (C4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in scientific research and drug development .

Chemical Reactions Analysis

Types of Reactions: Thp-C4-peg4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Thp-C4-peg4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.

    Biology: Helps in the targeted degradation of specific proteins, aiding in the study of cellular processes and disease mechanisms.

    Medicine: Potential use in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders.

    Industry: Employed in the production of specialized chemicals and materials for research and development.

Mechanism of Action

Thp-C4-peg4 functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which includes a tetrahydropyranyl group and a butyl chain. This structure provides distinct chemical properties and reactivity, making it suitable for specific applications in PROTAC synthesis and targeted protein degradation .

Properties

Molecular Formula

C17H34O6

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2-[2-[6-(oxan-2-yloxy)hexoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C17H34O6/c18-8-12-20-14-16-21-15-13-19-9-4-1-2-5-10-22-17-7-3-6-11-23-17/h17-18H,1-16H2

InChI Key

UJQSMPUTLZUENC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCOCCOCCOCCO

Origin of Product

United States

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